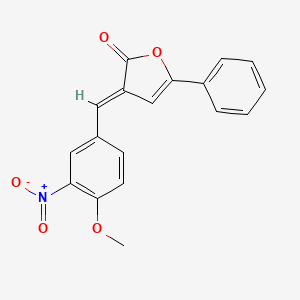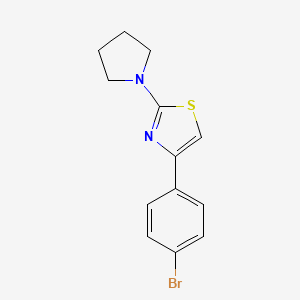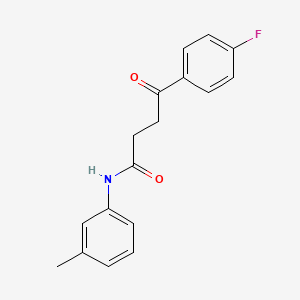![molecular formula C16H12Cl2N2O2 B5857708 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized through various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in detail below.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that it interacts with cellular targets, including enzymes and receptors, to exert its biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with G protein-coupled receptors (GPCRs) to exert its antimicrobial and anticancer activities.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In vivo studies have shown that it exhibits anti-inflammatory activity in animal models of inflammation.
実験室実験の利点と制限
The advantages of using 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
For the research on 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole include the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to evaluate its safety and toxicity profiles.
合成法
The synthesis of 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been achieved through various methods, including the reaction of 4-chlorobenzyl chloride with potassium phthalimide followed by the reaction of the resulting product with 4-chlorophenylacetic acid and hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with sodium azide followed by the reaction of the resulting product with 4-chlorophenylacetic acid and hydrazine hydrate. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities. In agricultural chemistry, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a polymer additive.
特性
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-11(2-4-12)9-15-19-16(22-20-15)10-21-14-7-5-13(18)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXDDWTESAGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)








![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)